REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
Cu(I)Br
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
norbornene methylene bromide(NBMBr)
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene(St)
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed via a freeze-pump-thaw cycle thrice
|
Type
|
CUSTOM
|
Details
|
After degassing
|
Type
|
ADDITION
|
Details
|
The macromonomer containing polystyrene segments (NBMPStBr)
|
Type
|
CUSTOM
|
Details
|
was precipitated from methanol
|
Type
|
DISSOLUTION
|
Details
|
Polymer was dissolved in THF
|
Type
|
CUSTOM
|
Details
|
reprecipitated from methanol three times
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
Cu(I)Br
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
norbornene methylene bromide(NBMBr)
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene(St)
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed via a freeze-pump-thaw cycle thrice
|
Type
|
CUSTOM
|
Details
|
After degassing
|
Type
|
ADDITION
|
Details
|
The macromonomer containing polystyrene segments (NBMPStBr)
|
Type
|
CUSTOM
|
Details
|
was precipitated from methanol
|
Type
|
DISSOLUTION
|
Details
|
Polymer was dissolved in THF
|
Type
|
CUSTOM
|
Details
|
reprecipitated from methanol three times
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |